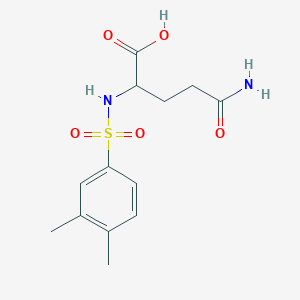![molecular formula C16H8N4O B2388559 6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile CAS No. 955294-87-8](/img/structure/B2388559.png)
6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile is a heterocyclic compound that has been widely studied due to its potential application in the field of medicinal chemistry. This compound possesses unique structural features that make it an attractive target for drug discovery.
Wirkmechanismus
The exact mechanism of action of 6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile is not fully understood. However, it is believed to act by inhibiting key enzymes and pathways involved in the growth and proliferation of cancer cells and microorganisms. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to the death of cancer cells. Additionally, it has been found to inhibit the activity of certain enzymes involved in the biosynthesis of cell walls in bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their elimination. Additionally, it has been found to inhibit the production of inflammatory cytokines, which play a key role in the development of various inflammatory diseases. Moreover, it has been shown to have a low toxicity profile, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile in lab experiments include its high potency, low toxicity, and broad-spectrum activity against various microorganisms and cancer cells. However, its limitations include its low solubility in water and its tendency to form aggregates, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile. One potential direction is to explore its potential application as a drug for the treatment of various types of cancer and infectious diseases. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy as a drug. Additionally, further studies are needed to elucidate its exact mechanism of action and to identify potential drug targets for its development. Finally, the synthesis of analogs of this compound with improved properties could lead to the development of more effective drugs.
Synthesemethoden
The synthesis of 6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile involves the condensation of 2-aminopyridine with 2-cyanoacetamide in the presence of a suitable catalyst. The reaction proceeds via a multicomponent reaction that involves the formation of an imine intermediate, followed by cyclization and dehydration to yield the final product. This method has been optimized to provide high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This compound has been tested against various bacterial and fungal strains and has shown promising results in inhibiting their growth. Additionally, it has been found to be effective against different types of cancer cells, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
9-oxo-2,8,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),3,5,7,11,13,15,17-octaene-14-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N4O/c17-8-10-4-3-5-11-14(10)18-9-12-15(11)20-7-2-1-6-13(20)19-16(12)21/h1-7,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSPGZNIDZJVKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C3=C(N2C=C1)C4=CC=CC(=C4N=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(3,3-Diphenylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388482.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(benzo[d][1,3]dioxol-5-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2388487.png)
![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2388488.png)



![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2388493.png)

![2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide](/img/structure/B2388496.png)
![4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde](/img/structure/B2388497.png)
![3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride](/img/structure/B2388499.png)